3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbonyl azide is a chemical compound with a complex structure that includes a thiophene ring, a dichlorophenyl group, and an azide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbonyl azide typically involves multiple steps, starting with the preparation of the thiophene ring and the dichlorophenyl group. The azide functional group is introduced in the final step. Common reagents used in the synthesis include dichlorobenzene, thiophene, and azide sources such as sodium azide. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbonyl azide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The compound can participate in substitution reactions where the azide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbonyl azide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbonyl azide involves its interaction with molecular targets through its azide group. The azide group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-Dichlorophenyl)methoxy]-N-[(methylcarbamothioyl)amino]thiophene-2-carboxamide
- 3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbohydrazide
Uniqueness
3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbonyl azide is unique due to its azide functional group, which allows it to participate in click chemistry reactions. This sets it apart from similar compounds that may lack this functional group and thus have different reactivity and applications .
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carbonyl azide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O2S/c13-8-2-1-7(9(14)5-8)6-19-10-3-4-20-11(10)12(18)16-17-15/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPPYDZXWAUDIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(SC=C2)C(=O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.